![molecular formula C8H6ClNS B13012650 7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)
7-(Chloromethyl)benzo[d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Chloromethyl)benzo[d]isothiazole is a heterocyclic compound with the following chemical formula:
C8H6ClNS
. It belongs to the class of isothiazoles and benzisothiazoles. The compound’s structure consists of a benzene ring fused with an isothiazole ring. The chlorine atom is attached to the benzene ring.Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of 7-(Chloromethyl)benzo[d]isothiazole. One common method involves the chlorination of benzo[d]isothiazole using chlorine gas or a chlorinating agent. The reaction proceeds as follows:
Benzo[d]isothiazole+Chlorine→this compound
Reaction Conditions:
The chlorination reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like chloroform or dichloromethane are commonly used.
Industrial Production Methods:
Chemical Reactions Analysis
7-(Chloromethyl)benzo[d]isothiazole can participate in various chemical reactions:
Substitution Reactions: The chlorine atom can undergo substitution reactions with nucleophiles (e.g., amines, thiols) to form new derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group.
Oxidation Reactions: Oxidation of the compound may lead to the formation of sulfoxides or sulfones.
Common reagents and conditions depend on the specific reaction type and desired product.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential biological activities, such as antimicrobial or antitumor properties.
Medicine: Studied for its pharmacological effects and potential drug development.
Industry: May serve as an intermediate in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which 7-(Chloromethyl)benzo[d]isothiazole exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
7-(chloromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4H2 |
InChI Key |
ZVCMSUWVQPCUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)SN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)
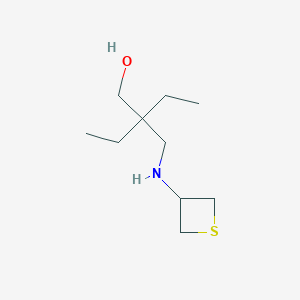
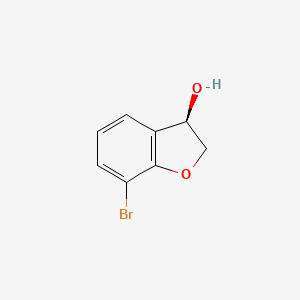
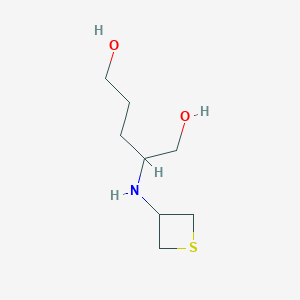
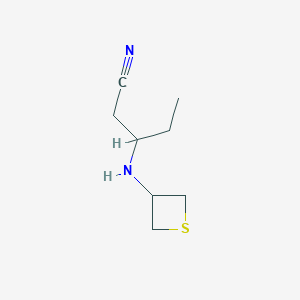
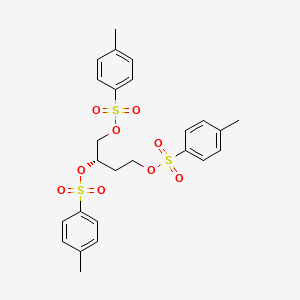


![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
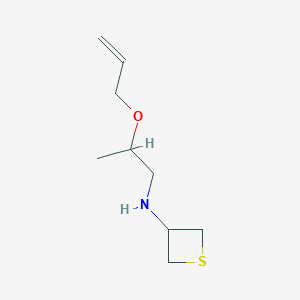
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)


